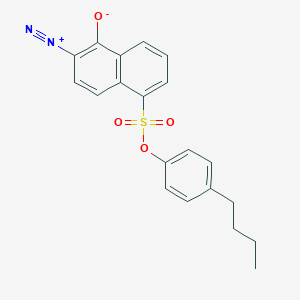
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a complex organic compound with the molecular formula C20H18N2O4S and a molecular weight of 382.43292 . This compound is known for its unique structural features, which include a diazo group and a naphthalene sulphonate moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a naphthalene sulphonate derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the diazo group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization reactions using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters to prevent decomposition of the diazo compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to form reactive intermediates, such as carbene or nitrene species, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its diazo group and naphthalene sulphonate moiety make it particularly useful in various chemical and biological applications, setting it apart from other similar compounds.
Activité Biologique
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS No. 94349-48-1) is a chemical compound with potential biological activity. Its molecular formula is C20H18N2O4S, and it has garnered attention for its various applications in biochemistry and pharmacology. This article explores the biological activity of this compound through various studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 382.43 g/mol |
| CAS Number | 94349-48-1 |
| Synonyms | 4-(tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound has been shown to exhibit antioxidant properties, which may play a role in mitigating oxidative stress in cells.
Antioxidant Activity
Research indicates that compounds with similar structures can inhibit lipid peroxidation, a process implicated in cellular damage and various diseases. Studies have demonstrated that related compounds can effectively reduce oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage .
Case Studies and Research Findings
- In Vitro Studies :
-
Cell Viability Assays :
- In experiments assessing cell viability, it was found that exposure to certain concentrations of similar compounds led to a reduction in cell viability among specific cell lines. This highlights the potential cytotoxic effects at elevated concentrations, necessitating further investigation into dosage and safety .
- Mechanistic Insights :
Safety and Toxicological Data
While the biological activity is promising, safety assessments are crucial for understanding the implications of using this compound in therapeutic contexts. Preliminary data suggests that at lower concentrations, the compound may be less toxic; however, higher doses could lead to adverse effects .
Propriétés
Numéro CAS |
94349-48-1 |
|---|---|
Formule moléculaire |
C20H18N2O4S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
5-(4-butylphenoxy)sulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C20H18N2O4S/c1-2-3-5-14-8-10-15(11-9-14)26-27(24,25)19-7-4-6-17-16(19)12-13-18(22-21)20(17)23/h4,6-13H,2-3,5H2,1H3 |
Clé InChI |
IMVRRGAJJGEOEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















